molecular formula C14H18N2O B2475924 4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile CAS No. 1308627-60-2

4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile

Cat. No.: B2475924
CAS No.: 1308627-60-2
M. Wt: 230.311
InChI Key: SOHDKKWGVWTHRS-UHFFFAOYSA-N
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Description

4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile is a chemical compound that features a piperidine ring substituted with a hydroxymethyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile typically involves the reaction of piperidine derivatives with benzonitrile compoundsThe reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or nickel to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzylamine: Similar structure but with an amine group instead of a nitrile.

    4-((2-(Carboxymethyl)piperidin-1-yl)methyl)benzonitrile: Similar structure but with a carboxyl group instead of a hydroxymethyl group.

Uniqueness

4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile is unique due to its combination of a piperidine ring, hydroxymethyl group, and benzonitrile moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .

Properties

IUPAC Name

4-[[2-(hydroxymethyl)piperidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c15-9-12-4-6-13(7-5-12)10-16-8-2-1-3-14(16)11-17/h4-7,14,17H,1-3,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHDKKWGVWTHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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